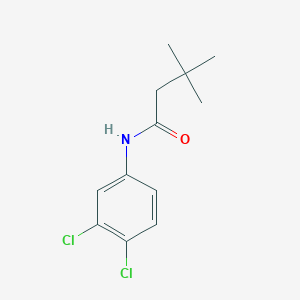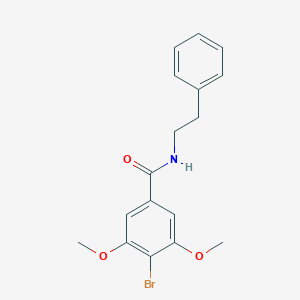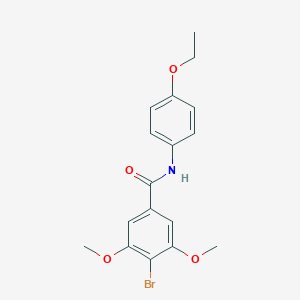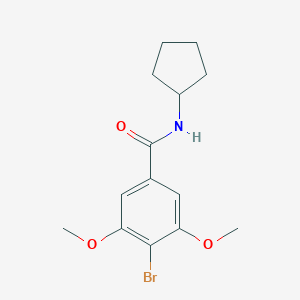
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide, also known as DDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDC is a member of the amide class of compounds and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide is not fully understood. However, it has been suggested that N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide may act by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide may act by modulating the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide can reduce inflammation and pain in animal models of arthritis. Additionally, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been shown to reduce seizures in animal models of epilepsy. N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. Furthermore, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been extensively studied and its pharmacological properties are well understood. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide in laboratory experiments. For example, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide may exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide. One area of interest is the development of novel analogs of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to determine the safety and efficacy of N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide in humans.
Synthesemethoden
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzoyl chloride with 3,3-dimethylbutan-1-amine. The resulting product is then purified through recrystallization to obtain pure N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis. Furthermore, N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide has been shown to possess anticonvulsant properties and has been studied as a potential treatment for epilepsy.
Eigenschaften
Produktname |
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide |
|---|---|
Molekularformel |
C12H15Cl2NO |
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)7-11(16)15-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
LQGGHJZBLPRFJY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)




![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)



![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
